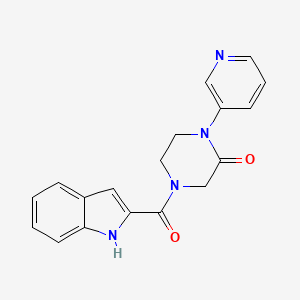
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as INDOPY-1, is a chemical compound that has been studied extensively for its potential application in scientific research. It is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Antitumor Activity of Bis-indole Derivatives
A study by Andreani et al. (2008) explored the antitumor activity of compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine. These compounds were evaluated for their antitumor activity in the human cell line screen, with pyridine derivatives showing more activity than piperazine derivatives. Further testing, including proteasome inhibition and plasma membrane electron transport inhibition, highlighted the potential of these compounds, particularly those bearing the 5-methoxy-2-indolinone moiety, in antitumor applications Andreani et al., 2008.
Synthesis and Anticancer Activity of Piperazine-2,6-dione Derivatives
Kumar et al. (2013) detailed the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity. This research indicated that certain derivatives exhibited good anticancer activity against various cancer cell lines, underscoring the relevance of these compounds in developing anticancer therapies Kumar et al., 2013.
G Protein-Biased Dopaminergics with Pyrazolo[1,5-a]pyridine Substructure
Research by Möller et al. (2017) investigated 1,4-disubstituted aromatic piperazines, particularly noting the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage leading to high-affinity dopamine receptor partial agonists. These compounds favored G protein activation over β-arrestin recruitment, suggesting potential for novel therapeutic applications Möller et al., 2017.
Crystal Structure Analysis of Pyridine Derivatives
A study by Venkateshan et al. (2019) focused on the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of pyridine derivatives. These compounds showed potential as inhibitors of NAMPT, a target for increasing sensitivity to apoptosis in certain cancer cells. This highlights the importance of structural analysis in identifying potential therapeutic agents Venkateshan et al., 2019.
Selective Serotonin 5-HT2 Antagonists
Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with potential as selective serotonin 5-HT2 antagonists. These compounds showed promising receptor affinity and selectivity, indicating their potential use in treating serotonin-related disorders Andersen et al., 1992.
Propriétés
IUPAC Name |
4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKBMUCJKRLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

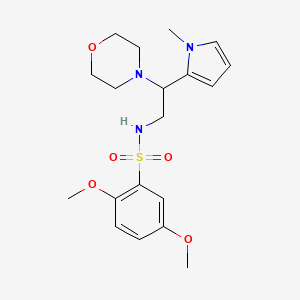
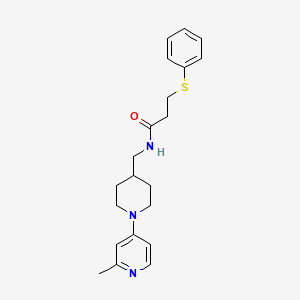
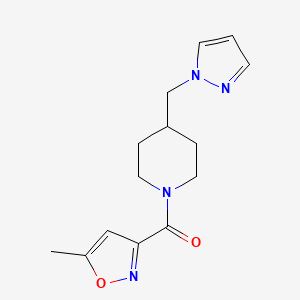
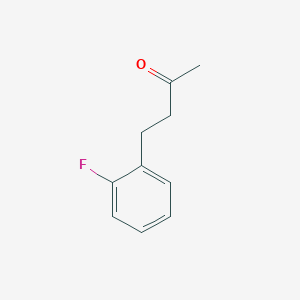
![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)
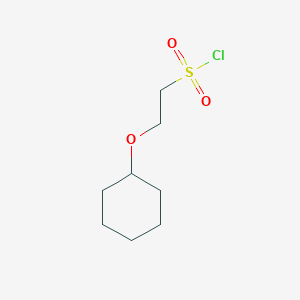
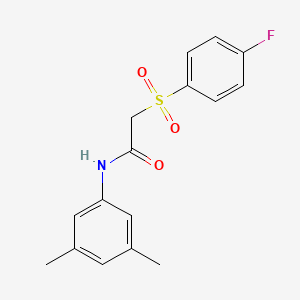
![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
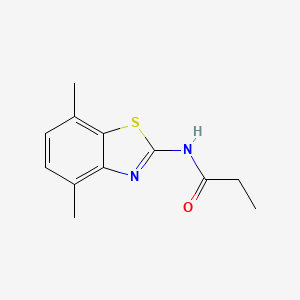
![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)
